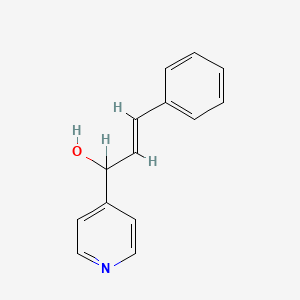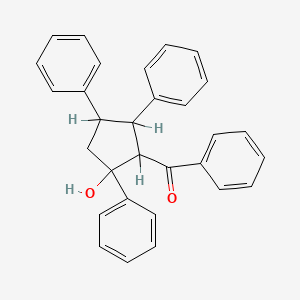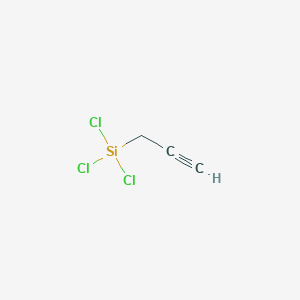
Propargyltrichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyltrichlorosilane is an organosilicon compound with the chemical formula C3H3Cl3Si. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound is characterized by the presence of a propargyl group (HC≡C-CH2-) attached to a silicon atom, which is further bonded to three chlorine atoms. This unique structure allows it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyltrichlorosilane can be synthesized through the reaction of propargyl chloride with trichlorosilane. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The general reaction is as follows:
HC≡C-CH2Cl+HSiCl3→HC≡C-CH2SiCl3+HCl
The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane. The temperature and pressure conditions can vary depending on the specific catalyst and desired yield.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed to remove impurities and obtain a high-quality compound.
Chemical Reactions Analysis
Types of Reactions
Propargyltrichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alcohols, amines, and thiols, to form a wide range of organosilicon compounds.
Addition Reactions: The triple bond in the propargyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: this compound can be reduced to form propargylsilane derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Alcohols, amines, thiols
Electrophiles: Halogens, acids
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
The reaction conditions vary depending on the specific transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions with this compound include:
Organosilicon Compounds: Resulting from substitution reactions
Alkenes and Alkynes: Formed through addition reactions
Silane Derivatives: Produced via reduction reactions
Scientific Research Applications
Propargyltrichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the development of silicon-based drugs and diagnostic agents.
Industry: Applied in the production of silicone polymers and resins, which have various industrial uses.
Mechanism of Action
The mechanism by which propargyltrichlorosilane exerts its effects involves the activation of the silicon atom through the electron-withdrawing effect of the chlorine atoms. This activation makes the silicon atom more susceptible to nucleophilic attack, facilitating the formation of new bonds. The propargyl group also plays a crucial role in the reactivity of the compound, allowing it to participate in a variety of addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Propargylchloride: Similar in structure but lacks the silicon atom, making it less versatile in forming carbon-silicon bonds.
Trichlorosilane: Contains a silicon atom bonded to three chlorine atoms but lacks the propargyl group, limiting its reactivity in certain types of reactions.
Propargylsilane: Contains a silicon atom bonded to a propargyl group but with different substituents, affecting its reactivity and applications.
Uniqueness
Propargyltrichlorosilane is unique due to the combination of the propargyl group and the trichlorosilane moiety. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. Its ability to form carbon-silicon bonds and undergo various transformations sets it apart from other similar compounds.
Properties
CAS No. |
33415-29-1 |
|---|---|
Molecular Formula |
C3H3Cl3Si |
Molecular Weight |
173.50 g/mol |
IUPAC Name |
trichloro(prop-2-ynyl)silane |
InChI |
InChI=1S/C3H3Cl3Si/c1-2-3-7(4,5)6/h1H,3H2 |
InChI Key |
GCGIEZRRYWQDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


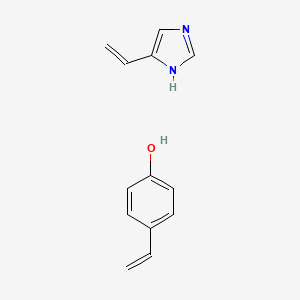
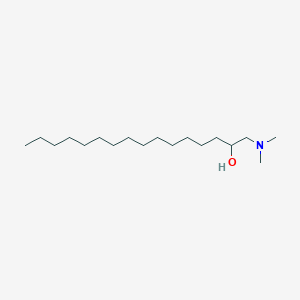

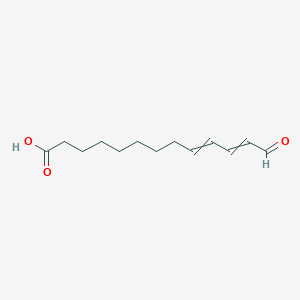
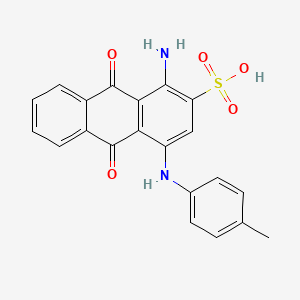
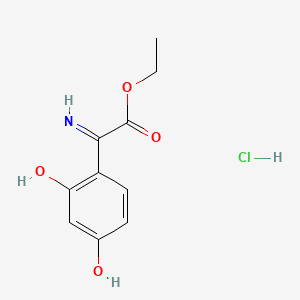
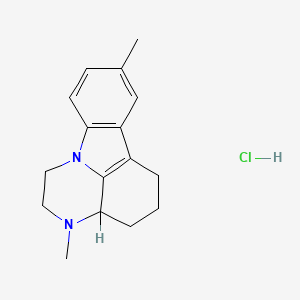
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)
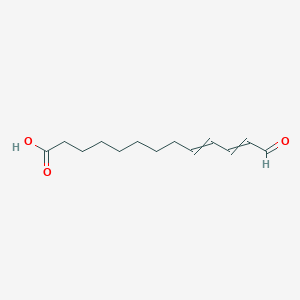
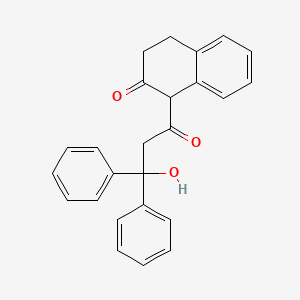
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
